Acetazolamide impurity F-d6

Description

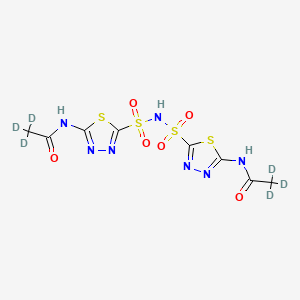

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N7O6S4 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[5-[[5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17)/i1D3,2D3 |

InChI Key |

IFHVLEPJWVZZBO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C |

Origin of Product |

United States |

Mechanisms of Formation and Degradation Pathways of Acetazolamide Impurity F D6

Elucidation of Synthetic Process-Related Formation Pathways for Acetazolamide (B1664987) Impurity F

The synthesis of Acetazolamide typically involves the chlorination of an acetylated mercaptothiadiazole precursor to form a sulfonyl chloride intermediate, which is then subjected to amination. nih.gov The key reactive intermediate in the formation of Acetazolamide Impurity F is the sulfonyl chloride of Acetazolamide.

The primary pathway for the formation of the dimer is believed to be the reaction of the highly reactive Acetazolamide sulfonyl chloride intermediate with a molecule of Acetazolamide that has already been formed. In this reaction, the sulfonamide nitrogen of a formed Acetazolamide molecule acts as a nucleophile, attacking the sulfonyl chloride group of the intermediate. This results in the formation of a sulfonyl-sulfonamide linkage, creating the dimer structure of Impurity F.

A plausible reaction scheme is presented below:

Step 1: Formation of the Reactive Intermediate

2-acetamido-5-mercapto-1,3,4-thiadiazole is oxidized and chlorinated to yield 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.

Step 2: Formation of Acetazolamide

The sulfonyl chloride intermediate reacts with ammonia (B1221849) to produce Acetazolamide.

Step 3: Formation of Acetazolamide Impurity F

An unreacted molecule of the sulfonyl chloride intermediate reacts with a molecule of newly formed Acetazolamide.

For the deuterated analog, Acetazolamide Impurity F-d6, the acetyl group would be deuterated (CD3CO-). The reaction mechanism would remain the same, with the deuterated precursors and intermediates.

Table 1: Key Precursors and Intermediates in the Formation of Acetazolamide Impurity F

| Compound Name | Role in Formation |

| 2-acetamido-5-mercapto-1,3,4-thiadiazole | Starting material for Acetazolamide synthesis |

| 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | Reactive intermediate |

| Acetazolamide | Reactant in the dimerization reaction |

Detailed kinetic and thermodynamic data for the formation of this compound are not extensively published. However, based on the proposed mechanism, the rate of formation of Impurity F would be dependent on several factors:

Concentration of Reactants: A higher concentration of the sulfonyl chloride intermediate and Acetazolamide would increase the probability of the dimerization reaction.

Temperature: Like most chemical reactions, an increase in temperature would likely increase the rate of formation of the impurity. However, it could also favor degradation pathways.

pH: The nucleophilicity of the sulfonamide nitrogen in Acetazolamide is influenced by pH. A more basic environment could deprotonate the sulfonamide, increasing its nucleophilicity and potentially accelerating the dimerization reaction.

Reaction Time: Longer reaction times, especially if the reactive sulfonyl chloride intermediate is not efficiently converted to Acetazolamide, could lead to higher levels of Impurity F.

Thermodynamically, the formation of the sulfonyl-sulfonamide bond in Impurity F is generally a favorable process due to the high reactivity of the sulfonyl chloride. The reaction is likely to be exothermic.

Table 2: Hypothetical Influence of Reaction Parameters on Impurity F Formation

| Parameter | Effect on Formation Rate | Thermodynamic Consideration |

| Increased Temperature | Increase | May affect equilibrium if reversible |

| Increased Reactant Concentration | Increase | Favors product formation |

| Basic pH | Increase | Enhances nucleophilicity of sulfonamide |

| Extended Reaction Time | Increase | Allows for greater conversion to impurity |

Investigation of Degradation Pathways of Acetazolamide Leading to Impurity F Formation

Acetazolamide can degrade under various stress conditions, and some of these degradation pathways may lead to the formation of Impurity F. Forced degradation studies are crucial in identifying such pathways. dphen1.comresearchgate.net

Hydrolysis of Acetazolamide primarily targets the acetamido group, leading to the formation of 5-amino-1,3,4-thiadiazole-2-sulfonamide. While this is a major degradation pathway for the parent drug, it does not directly lead to the formation of the dimer, Impurity F. However, changes in pH during hydrolysis could potentially influence secondary reactions. For instance, a significant shift in pH could create conditions that favor the condensation of Acetazolamide molecules or its degradation products, although this is less likely to be a primary route for dimer formation compared to the synthetic pathway.

Oxidative conditions can lead to a variety of degradation products. While specific studies detailing the oxidative formation of Acetazolamide Impurity F are scarce, it is plausible that oxidative stress could generate reactive intermediates that might lead to dimerization. For example, the formation of radical species on the Acetazolamide molecule could potentially initiate a coupling reaction between two molecules. However, the more probable oxidative degradation pathways for sulfonamides involve modifications to the aromatic or heterocyclic rings or cleavage of the sulfonamide bond. researchgate.net

Sulfonamide-containing drugs are known to be susceptible to photodegradation. fao.org The primary photolytic degradation pathways for sulfonamides often involve cleavage of the S-N bond in the sulfonamide group or extrusion of sulfur dioxide. fao.org These pathways would lead to the breakdown of the Acetazolamide molecule rather than the formation of a dimer.

However, it is conceivable that under specific photolytic conditions (e.g., specific wavelengths, presence of photosensitizers), excited states of the Acetazolamide molecule could be formed that might react with ground-state molecules to form a dimer. Further research is needed to confirm if such a pathway is significant for the formation of Impurity F.

Table 3: Summary of Potential Degradation Pathways and Likelihood of Impurity F Formation

| Degradation Pathway | Primary Degradation Products | Likelihood of Impurity F Formation |

| Hydrolysis | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Low |

| Oxidation | Ring-opened products, hydroxylated species | Low to Moderate |

| Photolysis | Products of S-N bond cleavage, SO2 extrusion | Low |

Thermal Degradation Processes and Kinetic Modeling

The thermal stability of pharmaceutical compounds is a critical parameter, as degradation can lead to loss of potency and the formation of potentially harmful byproducts. While specific studies on the thermal degradation of this compound are not extensively detailed in available literature, the thermal behavior of the parent compound, Acetazolamide, provides a foundational understanding.

Thermal analysis of Acetazolamide shows a melting point of approximately 258.5°C, which is followed by a decomposition process that occurs in three stages. researchgate.net Kinetic analysis of this degradation indicates that it follows a zero-order process, meaning the rate of degradation is independent of the concentration of the reactant. researchgate.net The activation energy for the thermal degradation of Acetazolamide has been found to range from 31.0 to 35.9 kcal mol-1. researchgate.net

Kinetic modeling is a mathematical approach used to predict the rate of degradation under various conditions. nih.gov For a compound like this compound, a kinetic model would be developed by subjecting the compound to elevated temperatures and monitoring the formation of degradants over time. The data gathered would be used to determine key kinetic parameters, such as the reaction order, rate constants, and activation energy, often utilizing the Arrhenius equation to describe the temperature dependence of the degradation rate. researchgate.net Such models are invaluable for predicting the shelf-life and establishing appropriate storage conditions for the drug substance.

Table 1: Illustrative Kinetic Parameters for Thermal Degradation This table presents hypothetical data for this compound based on principles derived from Acetazolamide studies.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Reaction Order | Zero-Order | Degradation rate is constant and independent of impurity concentration. |

| Activation Energy (Ea) | ~130-150 kJ/mol | The minimum energy required to initiate the degradation reaction. |

| Frequency Factor (A) | Variable | Relates to the frequency of molecular collisions in the correct orientation for reaction. |

Isotopic Tracing for Mechanistic Elucidation of Impurity F-d6 Formation

Isotopic tracing is a powerful technique used to unravel complex chemical reaction mechanisms. By replacing one or more atoms in a molecule with their stable isotopes, such as replacing hydrogen with deuterium (B1214612), chemists can follow the path of these atoms through a reaction sequence. chem-station.comresearchgate.net This approach is particularly useful for elucidating the formation pathways of impurities like this compound.

Application of Kinetic Isotope Effects in Reaction Pathway Analysis

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. chem-station.com This effect arises from the difference in mass between the isotopes, which affects the vibrational frequency and strength of chemical bonds. A carbon-deuterium (C-D) bond is stronger and vibrates more slowly than a corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen.

In the context of this compound formation, the KIE can be used to probe the reaction mechanism. Acetazolamide Impurity F is a dimer of Acetazolamide. chemicea.comsynzeal.com If the formation of this dimer involves the removal of a hydrogen atom from the acetyl group in the rate-limiting step, then the formation of this compound (where the acetyl hydrogens are replaced with deuterium) would be significantly slower than the formation of the non-deuterated impurity. By measuring and comparing the formation rates (kH/kD), researchers can confirm the involvement of C-H bond cleavage in the transition state of the reaction, providing critical insight into the impurity's formation pathway. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect in Impurity F-d6 Formation

| Reaction | Relative Rate Constant | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Formation of Impurity F (from Acetazolamide) | kH | ~5-7 | Cleavage of the C-H/C-D bond on the acetyl group is likely the rate-determining step. |

| Formation of Impurity F-d6 (from Acetazolamide-d3) | kD |

Deuterium Labeling for Tracing Specific Atomic Rearrangements

Beyond the kinetic effects, deuterium labeling serves as a crucial tool for tracing the journey of specific atoms or functional groups during a reaction. chem-station.com In the case of this compound, the deuterium atoms act as isotopic labels on the acetyl groups of the parent Acetazolamide molecule.

The chemical name for Impurity F is N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]sulfamoyl-1,3,4-thiadiazol-2-yl]acetamide, confirming it is formed from two Acetazolamide molecules. synzeal.comcleanchemlab.com To definitively prove the pathway, a study could be designed where Acetazolamide-d3 (deuterated on the acetyl group) is used as the starting material. This starting material would then be subjected to stress conditions (e.g., thermal, pH) known to generate Impurity F.

The resulting impurity profile would be analyzed using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The detection of a molecule with a mass corresponding to this compound would provide direct evidence that the acetyl groups from two separate parent molecules are incorporated into the final impurity structure. This tracing confirms the specific atomic rearrangements and validates the proposed dimerization mechanism.

Table 3: Summary of a Hypothetical Deuterium Tracing Experiment

| Experimental Step | Description | Expected Outcome | Analytical Technique |

|---|---|---|---|

| 1. Synthesis | Prepare Acetazolamide-d3 as the starting material. | High isotopic purity of the starting material. | HRMS, NMR |

| 2. Stress Condition | Subject Acetazolamide-d3 to degradation-inducing conditions. | Formation of various degradation products. | LC-MS |

| 3. Impurity Identification | Analyze the stressed sample to identify impurities. | Detection of a peak with the mass-to-charge ratio of this compound. | HRMS |

| 4. Structural Confirmation | Isolate the impurity and confirm its structure. | NMR spectrum confirms the presence and location of deuterium atoms on the two acetyl groups. | NMR Spectroscopy |

Compound Reference Table

Synthesis and Preparation of Acetazolamide Impurity F D6 Reference Standards

Synthetic Methodologies for Acetazolamide (B1664987) Impurity F

Acetazolamide Impurity F, chemically known as N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]sulfamoyl-1,3,4-thiadiazol-2-yl]acetamide, is also referred to as Acetazolamide dimer synzeal.comalentris.orgsimsonpharma.comchemicea.com. While it can form as a byproduct during the synthesis or storage of Acetazolamide, the preparation of a reference standard necessitates a controlled and targeted synthetic approach to ensure high purity and yield chemicea.com.

Development of Controlled Synthetic Routes for Targeted Impurity F Synthesis

The targeted synthesis of Acetazolamide Impurity F can be approached by forming the central sulfamoyl linkage between two molecules of a suitable 5-acetamido-1,3,4-thiadiazole precursor. A plausible synthetic strategy involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) with 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.

The key intermediate, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, can be synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole through a sequence of acetylation followed by oxidative chlorination. The reaction of the sulfonyl chloride with the sulfonamide group of Acetazolamide, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, would lead to the formation of the desired dimer, Acetazolamide Impurity F.

Table 1: Proposed Reaction Scheme for the Synthesis of Acetazolamide Impurity F

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) | 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, Pyridine, 0 °C to room temperature | N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]sulfamoyl-1,3,4-thiadiazol-2-yl]acetamide (Acetazolamide Impurity F) |

This controlled synthetic route allows for the specific formation of the impurity, avoiding the complex purification challenges associated with its isolation from the Acetazolamide manufacturing process.

Optimization of Reaction Conditions for Purity and Yield

The optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that require careful consideration include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used.

Solvent: Aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are generally preferred to avoid side reactions with the reactive sulfonyl chloride intermediate.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature to ensure completion.

Stoichiometry: A slight excess of the sulfonyl chloride or the sulfonamide may be used to drive the reaction to completion, depending on the relative stability and ease of removal of the excess reactant.

Base: The choice of base is critical to neutralize the hydrochloric acid formed during the reaction without promoting side reactions. Tertiary amines like pyridine or triethylamine are commonly employed.

Purification of the crude product is typically achieved through recrystallization or column chromatography on silica gel to afford Acetazolamide Impurity F of high purity, suitable for use as a reference standard.

Isotopic Labeling Strategies for Acetazolamide Impurity F-d6

The synthesis of this compound involves the incorporation of six deuterium (B1214612) atoms. Based on the commercially available standard, these deuterium atoms replace the hydrogen atoms of the two N-acetyl groups. This can be achieved through various isotopic labeling strategies.

Regiospecific Deuteration Techniques

The most direct and regiospecific method for the synthesis of this compound involves the use of a deuterated acetylating agent. The synthesis would follow a similar pathway as the unlabeled compound, but would utilize a deuterated precursor.

Specifically, the synthesis would start from 2-amino-5-mercapto-1,3,4-thiadiazole, which would be acetylated using deuterated acetic anhydride ((CD3CO)2O) to form N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide-d3. This intermediate would then be converted to the corresponding sulfonyl chloride and subsequently reacted with its sulfonamide counterpart, which can also be prepared from the same deuterated intermediate, to yield this compound.

Table 2: Regiospecific Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-amino-5-mercapto-1,3,4-thiadiazole | Acetic anhydride-d6, Pyridine, 0 °C | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide-d3 |

| 2 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide-d3 | Oxidative chlorination (e.g., Cl2 in acetic acid/water) | 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonyl chloride |

| 3 | 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonyl chloride | Ammonia (B1221849) | 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonamide |

| 4 | 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonamide | 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonyl chloride, Pyridine, 0 °C to room temperature | This compound |

This method ensures that the deuterium labels are incorporated at the desired positions with high isotopic purity.

Incorporation of Deuterium through Hydrogen-Deuterium Exchange Reactions

While less direct for this specific molecule, hydrogen-deuterium (H/D) exchange reactions represent another strategy for isotopic labeling. The protons of the acetamido groups are generally not readily exchangeable under neutral conditions. However, under certain acidic or basic conditions, and often at elevated temperatures, H/D exchange can be facilitated wikipedia.orgnih.gov.

For Acetazolamide Impurity F, a base-catalyzed H/D exchange could potentially be employed. This would involve treating the unlabeled impurity with a deuterium source, such as deuterium oxide (D2O), in the presence of a suitable base. The basic conditions would deprotonate the amide nitrogen, and subsequent reprotonation by D2O would lead to the incorporation of deuterium. However, this method may lack regiospecificity and could lead to deuterium incorporation at other exchangeable sites on the molecule, such as the sulfonamide protons. Furthermore, the conditions required for exchange might lead to degradation of the molecule.

Scalable Synthesis of Deuterated Impurity F for Analytical Standards

The scalable synthesis of this compound for use as an analytical standard requires a robust and reproducible synthetic route. The regiospecific approach using deuterated acetic anhydride is generally more amenable to scale-up than H/D exchange methods, as it offers better control over the position and extent of deuteration.

Key considerations for a scalable synthesis include:

Availability of starting materials: The commercial availability of high-purity deuterated acetic anhydride is a critical factor.

Process safety: The handling of reagents such as chlorine gas for the oxidative chlorination step requires appropriate safety measures, especially at a larger scale.

Purification: Efficient and scalable purification methods, such as preparative chromatography or optimized crystallization procedures, are necessary to achieve the high purity required for a reference standard.

Analytical characterization: Thorough analytical characterization of the final product, including mass spectrometry to confirm the isotopic enrichment and NMR spectroscopy to verify the position of the deuterium labels, is essential.

By carefully controlling these parameters, it is possible to produce this compound in sufficient quantities and with the requisite purity to serve as a reliable internal standard for analytical applications.

Computational and Theoretical Studies on Acetazolamide Impurity F D6

Molecular Modeling and Quantum Chemistry for Impurity F Structure and Reactivity

Molecular modeling and quantum chemistry are indispensable tools for elucidating the structural and electronic properties of pharmaceutical impurities. These computational methods allow for the investigation of molecules at an atomic level, providing insights that are often difficult to obtain through experimental means alone. For Acetazolamide (B1664987) Impurity F-d6, these techniques would be pivotal in understanding its three-dimensional structure, stability, and potential chemical transformations.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of Acetazolamide Impurity F-d6 would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities.

The structure of Acetazolamide Impurity F features several rotatable bonds, particularly around the central sulfonyl-sulfamoyl bridge and the bonds connecting the thiadiazole rings. This flexibility allows the molecule to adopt various conformations. Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to perform a systematic scan of the potential energy surface. nih.gov By rotating key dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed.

This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Studies on related aryl sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is a critical factor in determining the most stable conformation. researchgate.net For Impurity F-d6, the analysis would focus on intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize certain conformers. The replacement of six hydrogen atoms with deuterium (B1214612) in the acetyl groups is not expected to significantly alter the conformational landscape, as the steric and electronic properties are nearly identical; however, subtle effects on vibrational frequencies could be observed.

Table 1: Illustrative Example of Calculated Relative Energies for Hypothetical Conformers of this compound This table is a hypothetical representation of data that would be generated from a computational conformational analysis. The values are not based on actual experimental results.

| Conformer ID | Dihedral Angle 1 (°) (S-N-S-C) | Dihedral Angle 2 (°) (C-S-N-S) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-01 | 60 | 180 | 0.00 | 75.3 |

| Conf-02 | 180 | 180 | 1.50 | 10.2 |

| Conf-03 | -60 | 180 | 1.65 | 8.5 |

| Conf-04 | 60 | 60 | 2.50 | 3.1 |

| Conf-05 | 180 | 60 | 3.10 | 1.5 |

| Conf-06 | -60 | 60 | 3.25 | 1.4 |

Prediction of Spectroscopic Properties (NMR, MS Fragmentation)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can aid in structure confirmation and interpretation of experimental results.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT is a well-established technique. nih.govrsc.org For this compound, calculations would first involve optimizing the geometry of its most stable conformer. Subsequently, the ¹³C and ¹⁵N chemical shifts would be calculated. These theoretical values, when scaled using an empirical linear regression, can show excellent agreement with experimental data and help in the unambiguous assignment of signals. rsc.org The presence of deuterium atoms in the acetyl groups would lead to the absence of corresponding ¹H signals and a characteristic multiplet pattern in the ¹³C NMR spectrum for the adjacent carbonyl carbon, which can also be modeled.

Mass Spectrometry (MS) Fragmentation: Predicting the fragmentation patterns observed in tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.gov Computational approaches can model the ionization process (e.g., protonation) and subsequent fragmentation pathways. nih.gov By calculating the energies of potential fragment ions and the barriers to their formation, a theoretical mass spectrum can be constructed. For sulfonamides, characteristic fragmentation includes cleavage of the S-N and S-C bonds. acs.org For Impurity F-d6, a key fragmentation pathway would likely involve the cleavage of the central S-N-S bridge, leading to ions corresponding to the monomeric acetazolamide unit. The mass of fragments containing the deuterated acetyl groups would be shifted by +3 Da for each group, providing a clear signature.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table provides a hypothetical comparison to illustrate the application of computational prediction. The values are for demonstrative purposes only.

| Parameter | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (Carbonyl) | 171.5 ppm | 170.8 ppm |

| ¹³C Chemical Shift (Thiadiazole C-S) | 165.2 ppm | 164.5 ppm |

| ¹⁵N Chemical Shift (Thiadiazole N) | -130.1 ppm | -128.9 ppm |

| Major MS/MS Fragment 1 (m/z) | 224.9 (C₄D₃H₃N₄O₃S₂⁺) | 225.0 |

| Major MS/MS Fragment 2 (m/z) | 182.9 (C₂D₃H₂N₃O₂S₂⁺) | 183.0 |

Reaction Pathway Modeling for Impurity Formation and Degradation

Understanding how an impurity is formed is key to controlling its presence in the final drug substance. Computational modeling can be used to investigate the plausible mechanisms of Acetazolamide Impurity F formation. Since Impurity F is a dimer of acetazolamide, its formation likely involves the reaction of two acetazolamide molecules or their precursors. A proposed mechanism suggests that the synthesis of acetazolamide proceeds through a sulfonyl chloride intermediate. researchgate.net Reaction pathway modeling could explore the thermodynamics and kinetics of a side reaction where this sulfonyl chloride reacts with an already formed acetazolamide molecule.

By calculating the activation energies for different potential reaction steps, the most likely formation pathway can be identified. Similarly, the degradation of Impurity F-d6 under various stress conditions (e.g., acidic, basic, oxidative) could be modeled to predict its stability and identify potential degradants.

In Silico Prediction of Impurity Formation Likelihood

In silico tools, including knowledge-based systems and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the likelihood of impurity formation and potential toxicity. researchgate.netosti.gov Software programs can analyze the structure of a parent drug like acetazolamide and its synthetic route to flag potential side reactions. springernature.com

For Acetazolamide Impurity F, these systems would identify the reactive sulfonamide and sulfonyl chloride functional groups as potential sites for dimerization reactions. By inputting the reaction conditions (reagents, solvents, temperature), these models can estimate the probability of the dimer-forming side reaction occurring relative to the desired main reaction. This predictive approach is valuable during process development, as it allows chemists to modify reaction conditions to minimize impurity formation before scaling up production. youtube.com

Chemometrics and Data Science Applications in Impurity Profiling

Chemometrics applies mathematical and statistical methods to chemical data. In pharmaceutical analysis, it is a powerful tool for processing complex data from techniques like chromatography and spectroscopy to profile impurities. chromatographyonline.com

During the manufacturing process of acetazolamide, multiple batches are analyzed by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov This generates large datasets where each chromatogram represents an impurity profile of a specific batch. Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be applied to these datasets. oup.com

PCA can reduce the dimensionality of the data, revealing patterns and correlations. For instance, a PCA scores plot might show that batches cluster together based on the manufacturing site or the quality of a starting material. The corresponding loadings plot would indicate which specific impurity peaks (including Impurity F) are responsible for these differences. This allows for a deeper understanding of the process variables that influence the final impurity profile. Partial Least Squares (PLS) regression could then be used to build a model that predicts the level of Impurity F based on specific process parameters, facilitating better process control. oup.com

Machine Learning Approaches for Impurity Pattern Recognition

Machine learning algorithms are adept at analyzing complex, high-dimensional data from various analytical instruments, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy. amazonaws.comspectroscopyonline.com These algorithms can identify subtle patterns that may not be apparent to human analysts, thereby improving the accuracy and efficiency of impurity profiling. amazonaws.com In the context of this compound, ML can be hypothetically applied to differentiate it from other related substances and predict its formation under various process conditions.

Several machine learning models are applicable to impurity pattern recognition, including both supervised and unsupervised learning techniques. ugr.es Supervised learning models are trained on labeled datasets where impurities have been previously identified, while unsupervised methods can cluster and identify anomalies in the data without prior knowledge. ugr.es

Hypothetical Application to this compound:

Given the lack of specific public domain data for "this compound," the following sections will illustrate a hypothetical application of machine learning for its pattern recognition. This will include the creation of simulated data tables to demonstrate how these techniques could be implemented.

One of the primary challenges in analyzing a novel deuterated impurity like this compound is distinguishing its analytical signature from the parent drug, Acetazolamide, and other non-deuterated impurities. Machine learning models can be trained on data from techniques like mass spectrometry and NMR spectroscopy to recognize the unique patterns associated with the deuterated compound.

For instance, a Support Vector Machine (SVM) model could be trained to classify chromatographic peaks based on their retention time, peak area, and mass-to-charge ratio. amazonaws.com The model would learn the characteristics that differentiate this compound from other compounds.

To illustrate this, consider a hypothetical dataset for training an SVM model:

| Sample ID | Retention Time (min) | Peak Area (arbitrary units) | Mass-to-Charge Ratio (m/z) | Compound Class |

| 1 | 4.2 | 1500 | 223.0 | Acetazolamide |

| 2 | 4.5 | 250 | 229.0 | Impurity F-d6 |

| 3 | 3.8 | 500 | 209.0 | Other Impurity |

| 4 | 4.2 | 1600 | 223.0 | Acetazolamide |

| 5 | 4.5 | 270 | 229.0 | Impurity F-d6 |

Predictive Modeling of Impurity Formation:

Artificial Neural Networks (ANNs) represent another powerful machine learning approach that can be used to model the complex, non-linear relationships between manufacturing process parameters and the formation of impurities. nih.govrsc.org An ANN could be trained on historical or experimental data to predict the likelihood of this compound formation under different conditions, such as temperature, pH, and reaction time. nih.gov

This predictive capability would be invaluable for process optimization and control, allowing manufacturers to adjust parameters to minimize the formation of this impurity. scispace.com The model's ability to learn from new data allows for continuous improvement of its predictive accuracy. nih.gov

A hypothetical dataset for training an ANN model for predictive impurity analysis is presented below:

| Experiment ID | Temperature (°C) | pH | Reaction Time (hours) | Impurity F-d6 Level (ppm) |

| 1 | 50 | 6.5 | 24 | 15 |

| 2 | 60 | 6.5 | 24 | 45 |

| 3 | 50 | 7.5 | 24 | 25 |

| 4 | 50 | 6.5 | 36 | 30 |

| 5 | 60 | 7.5 | 36 | 80 |

Deep Learning for Spectroscopic Data Analysis:

The following table provides a simplified, hypothetical representation of spectral data that could be used to train a CNN model. In a real-world application, the input would be the full spectrum with intensities at numerous wavenumbers.

| Sample ID | Wavenumber 1 (Intensity) | Wavenumber 2 (Intensity) | Wavenumber 3 (Intensity) | Compound Class |

| 1 | 0.8 | 0.3 | 0.1 | Acetazolamide |

| 2 | 0.7 | 0.5 | 0.4 | Impurity F-d6 |

| 3 | 0.9 | 0.2 | 0.1 | Other Impurity |

| 4 | 0.8 | 0.3 | 0.1 | Acetazolamide |

| 5 | 0.7 | 0.5 | 0.4 | Impurity F-d6 |

By applying these machine learning approaches, pharmaceutical scientists could develop a robust framework for the identification, control, and prediction of this compound, ensuring the quality and safety of the final drug product. While the data presented here is illustrative, it demonstrates the potential of these advanced computational techniques in modern pharmaceutical analysis.

Regulatory Science and Quality Control Perspectives on Acetazolamide Impurity F D6

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has established a series of guidelines that are globally recognized for the registration of pharmaceuticals for human use. These guidelines provide a framework for the control of impurities in drug substances and drug products.

The ICH Q3A(R2) guideline provides recommendations for the content and qualification of impurities in new drug substances produced by chemical synthesis. This guideline is directly applicable to the control of Acetazolamide (B1664987) Impurity F in the Acetazolamide API. Key aspects of ICH Q3A(R2) relevant to this impurity include:

Identification and Reporting of Impurities: The guideline specifies thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. For impurities found in batches manufactured by the proposed commercial process, those above the identification threshold must be structurally characterized.

Listing of Impurities in Specifications: A list of impurities, including specified identified impurities, specified unidentified impurities, and any unspecified impurities, should be included in the drug substance specification. Acetazolamide Impurity F would be listed as a specified identified impurity.

Qualification of Impurities: Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. Impurities present at levels higher than the qualification threshold need to be justified through safety data.

The reporting, identification, and qualification thresholds as per ICH Q3A(R2) are summarized in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table presents the general thresholds outlined in the ICH Q3A(R2) guideline.

As Acetazolamide Impurity F can also be formed during the storage of the drug product, the ICH Q3B(R2) guideline, which addresses impurities in new drug products, is also relevant. This guideline focuses on degradation products that are observed during stability studies under various storage conditions. The principles for reporting, identification, and qualification of degradation products are similar to those for process impurities in the drug substance.

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. A critical step in the control of any impurity is the assessment of its potential mutagenicity.

For Acetazolamide Impurity F, a mutagenicity assessment would typically involve:

In Silico Assessment: The first step is often a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict the mutagenic potential of the impurity based on its chemical structure. There are two main types of in silico models: expert rule-based and statistical-based. The ICH M7 guideline recommends using both to increase the reliability of the prediction.

Ames Test: If the in silico assessment indicates a potential for mutagenicity, or if there is a structural alert, an in vitro bacterial reverse mutation assay (Ames test) would be conducted to confirm or refute the prediction. A negative result in a properly conducted Ames test is generally sufficient to conclude that the impurity is not mutagenic.

Further Testing: If the Ames test is positive, further assessment may be required to determine the relevance of the finding to human safety.

There is currently no publicly available data on the mutagenic potential of Acetazolamide Impurity F. In the absence of such data, a conservative approach would be to perform an in silico assessment. A recent study on the dimer impurities of other drugs, such as gliflozins, demonstrated a successful approach of using both in silico prediction and in vitro testing (Ames and micronucleus tests) to confirm that the dimer impurities were non-mutagenic and non-genotoxic. A similar approach could be applied to Acetazolamide Impurity F.

The classification of impurities based on their mutagenic potential according to ICH M7 is summarized below.

| Class | Description |

| Class 1 | Known mutagenic carcinogens |

| Class 2 | Known mutagens with unknown carcinogenic potential |

| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data |

| Class 4 | Alerting structure, shared with the API; API is non-mutagenic |

| Class 5 | No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity |

This table outlines the classification of impurities according to the ICH M7 guideline.

Development of Control Strategies for Acetazolamide Impurity F

A robust control strategy is essential to ensure that the level of Acetazolamide Impurity F is consistently maintained within acceptable limits in the final drug substance.

Understanding the formation pathway of Acetazolamide Impurity F is key to developing effective process controls. It is known to be a process-related impurity that can form during the synthesis of Acetazolamide. While the precise mechanism is not extensively detailed in publicly available literature, dimer formation can often be influenced by reaction conditions. One study on the synthesis of Acetazolamide derivatives suggests that the concentration of oxidizing agents, such as sodium hypochlorite, can promote the formation of dimer-related structures.

Potential process control measures to minimize the formation of Acetazolamide Impurity F could include:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, reaction time, pH, and the stoichiometry of reactants and reagents can minimize the formation of by-products, including the dimer impurity.

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates can prevent the introduction of precursors that may lead to the formation of Impurity F.

Purification Procedures: The manufacturing process should include effective purification steps, such as crystallization or chromatography, to remove Acetazolamide Impurity F to the desired level. The efficiency of these purification steps should be validated.

Storage and Handling: Since Impurity F can also be a degradation product, appropriate storage conditions (e.g., temperature, humidity, and protection from light) for the drug substance should be established based on stability studies.

The specification for a new drug substance is a critical quality standard that is proposed by the manufacturer and approved by regulatory authorities. The acceptance criterion for Acetazolamide Impurity F in the Acetazolamide drug substance specification should be established and justified based on data from batches used in nonclinical and clinical studies, stability studies, and representative batches from the commercial-scale process.

The limit for a specified, identified impurity like Acetazolamide Impurity F should be not more than (NMT) the qualification threshold outlined in ICH Q3A(R2), unless safety data supports a higher limit. For a drug with a maximum daily dose of up to 2 g, the qualification threshold is typically 0.15%. However, the final acceptance criterion will also depend on the manufacturing process capability.

An example of a specification for related substances in Acetazolamide API is provided below.

| Impurity | Acceptance Criterion |

| Acetazolamide Impurity F | NMT 0.15% |

| Any other individual unspecified impurity | NMT 0.10% |

| Total Impurities | NMT 1.0% |

This table provides an illustrative example of acceptance criteria for impurities in a drug substance, based on ICH Q3A(R2) thresholds.

Role of Deuterated Standards in Pharmaceutical Quality Control

Deuterated standards, including Acetazolamide Impurity F-d6, are fundamental tools in modern pharmaceutical quality control. lgcstandards.com These stable isotope-labeled compounds are chemically almost identical to their non-deuterated counterparts but differ in their molecular mass due to the replacement of hydrogen atoms with deuterium (B1214612). This mass difference allows them to be distinguished in mass spectrometry (MS) analysis, providing a highly accurate reference point for quantification. lgcstandards.comveeprho.com This unique characteristic is essential for enhancing the precision and reliability of analytical testing in regulated pharmaceutical environments.

The use of deuterated compounds as internal standards is particularly valuable for impurity profiling. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances and products. Deuterated standards are instrumental in the validation of analytical methods designed to meet these rigorous standards.

Use of this compound as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a highly characterized and stable standard used for calibration and quality control purposes. While a specific CRM designation for this compound is not widely documented in public literature, its primary function is to serve as a high-purity internal standard for the quantification of its non-deuterated counterpart, Acetazolamide Impurity F.

Acetazolamide Impurity F, also known by the synonym Acetazolamide dimer, is a known impurity that can arise during the synthesis or storage of the active pharmaceutical ingredient, Acetazolamide. veeprho.com Controlling the levels of this impurity is critical to ensure the safety and efficacy of the final medicinal product. This compound, chemically named Bis[5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl]amine-d6, serves as an ideal internal standard for this purpose. The process of certifying such a compound would involve rigorous testing to confirm its identity, purity, and the degree of isotopic labeling, ensuring its reliability for quantitative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Acetazolamide Impurity F | 80495-47-2 | C8H9N7O6S4 | 427.44 |

| This compound | Not Available | C8H3D6N7O6S4 | 433.50 |

Application in Method Validation and Calibration in Regulated Environments

The principal application of this compound is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). lgcstandards.com The use of a stable isotope-labeled internal standard is considered a best practice in quantitative mass spectrometry because it closely mirrors the behavior of the target analyte throughout the analytical process, from sample extraction to detection.

In the validation of an analytical method for Acetazolamide Impurity F, the d6-labeled counterpart would be instrumental in establishing critical performance parameters, including:

Accuracy : By adding a known quantity of this compound to samples containing the target impurity, the accuracy of the measurement can be precisely determined by correcting for any losses during sample preparation.

Precision : The internal standard helps to minimize variations in instrument response, thereby improving the repeatability and intermediate precision of the analytical method.

Linearity : Calibration curves are generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This method corrects for variability in injection volume and ionization efficiency, resulting in a more robust and linear calibration.

Matrix Effects : In complex sample matrices, such as biological fluids or drug formulations, other components can interfere with the ionization of the target analyte. Because the deuterated standard has nearly identical physicochemical properties, it is affected by the matrix in the same way as the non-deuterated analyte. Using the ratio of their signals effectively cancels out these matrix effects, leading to more accurate quantification. veeprho.com

| Validation Parameter | Typical Acceptance Criteria (as per ICH guidelines) | Role of this compound |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Enables the construction of a reliable response ratio calibration curve. |

| Accuracy (% Recovery) | Typically within 80-120% | Provides a stable reference for the accurate quantification of the target impurity's recovery. |

| Precision (% RSD) | Typically ≤ 15% | Reduces analytical variability, resulting in more precise and reproducible measurements. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | Aids in the accurate and precise measurement of low concentrations of the impurity. |

In a regulated setting, all analytical methods for impurity quantification must be thoroughly validated to ensure they are fit for their intended purpose. The use of this compound is a key component in demonstrating the reliability and robustness of the analytical method, ultimately ensuring that the quality of the final drug product complies with global regulatory standards.

Future Research Directions and Emerging Trends for Acetazolamide Impurity F D6

Development of Novel Analytical Technologies for Ultra-Trace Detection

The accurate detection and quantification of impurities at exceedingly low levels are critical for ensuring drug safety and complying with stringent regulatory standards. pharmafocusasia.com For deuterated compounds, this is particularly important to verify isotopic purity and identify any related impurities. bvsalud.org Future research will focus on developing and refining analytical technologies capable of detecting Acetazolamide (B1664987) Impurity F-d6 at ultra-trace concentrations.

Advanced chromatographic and spectrometric systems are at the forefront of this development. biomedres.us Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and superior separation capabilities compared to traditional HPLC. pharmafocusasia.com When hyphenated with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, analysts can achieve exceptional sensitivity and specificity. biomedres.usapacsci.com This combination is crucial for distinguishing Acetazolamide Impurity F-d6 from its non-deuterated counterpart and other structurally similar compounds, even when present in complex matrices. apacsci.com

Further advancements are expected in multidimensional techniques like LC-NMR-MS, which provide comprehensive structural information, facilitating the unambiguous identification of unknown impurities. researchgate.netrroij.com The development of novel stationary phases in chromatography will also play a role in enhancing the separation efficiency of deuterated compounds and their impurities. pharmafocusasia.com

| Analytical Technology | Application for this compound Detection | Key Advantages |

| UHPLC-HRMS | High-sensitivity quantification and identification. | Excellent sensitivity, specificity, and rapid analysis. pharmafocusasia.comapacsci.com |

| LC-NMR-MS | Unambiguous structure elucidation of the impurity. | Provides comprehensive structural and mass data. researchgate.netrroij.com |

| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separation with green solvents. | Faster separations and reduced environmental impact. apacsci.com |

| Inductively Coupled Plasma-MS (ICP-MS) | Elemental impurity analysis. | Effective for detecting trace elemental impurities. pharmafocusasia.com |

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

| AI/ML Application | Function in Impurity Management | Potential Impact on this compound |

| Impurity Prediction Models | Predicts the formation of by-products based on reaction inputs. chemrxiv.org | Proactively redesign synthesis to minimize impurity formation. |

| Process Optimization Algorithms | Identifies optimal reaction conditions for highest purity. | Increases yield of the desired deuterated API and reduces downstream purification efforts. |

| Inverse Structure Elucidation | Translates analytical data (e.g., MS2 spectra) into potential chemical structures. researchgate.net | Accelerates the identification of unknown degradation products or process impurities. |

| Automated Data Analysis | Streamlines the analysis of complex chromatographic data. amazonaws.com | Increases throughput and reliability of quality control testing. |

Advanced Mechanistic Studies using Multi-Isotopic Labeling

Understanding the precise reaction mechanism by which an impurity is formed is fundamental to its control. While this compound already contains a deuterium (B1214612) label, the use of additional stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in mechanistic studies offers a powerful approach to elucidate its formation pathway. This multi-isotopic labeling strategy allows researchers to trace the fate of specific atoms from starting materials to the final impurity. nih.gov

By synthesizing starting materials with these additional labels and analyzing the resulting products using mass spectrometry and NMR, it is possible to map the bond-forming and bond-breaking steps that constitute the impurity-forming side reaction. nih.govmusechem.com This detailed mechanistic insight is invaluable for developing targeted strategies to inhibit the reaction pathway. For example, if a particular functional group is identified as the reactive center for impurity formation, it could be protected during the critical reaction step.

Recent advancements in analytical techniques, such as Molecular Rotational Resonance (MRR) spectroscopy, have demonstrated the ability to provide highly accurate measurements of isotopic purity and identify minor isotopomers, which can validate reaction mechanisms. acs.org Such studies can reveal subtle kinetic isotope effects that influence reaction rates and selectivity, providing a deeper understanding that can be used to optimize the synthesis process to favor the desired product over the formation of this compound. acs.org

Green Chemistry Approaches in Impurity Synthesis and Control

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable and environmentally friendly manufacturing processes. jddhs.comjocpr.com These principles are highly relevant to the synthesis of deuterated APIs and the control of related impurities like this compound. The focus of green chemistry is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Future research will explore the application of green chemistry to the synthesis of deuterated Acetazolamide to prevent the formation of impurities at the source. Key areas of investigation include:

Use of Greener Solvents: Replacing traditional hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents can significantly reduce the environmental impact of the process. jocpr.commdpi.com

Catalysis: The development of highly selective catalysts, including biocatalysts and metal catalysts, can enable more efficient chemical transformations, leading to higher yields of the desired product and fewer by-products. jddhs.com Catalytic reactions often require milder conditions and reduce the need for stoichiometric reagents, thus minimizing waste. mdpi.com

Continuous Flow Processing: Shifting from traditional batch manufacturing to continuous flow chemistry offers better control over reaction parameters, improved safety, and can lead to higher purity profiles. This approach allows for the optimization of reactions to minimize the formation of this compound in real-time. nih.gov

By integrating these green chemistry approaches, manufacturers can develop more sustainable and cost-effective processes that not only reduce environmental impact but also enhance product quality by minimizing impurity levels. jocpr.com

Q & A

Q. How should raw data from impurity analyses be documented to meet publication and regulatory standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.